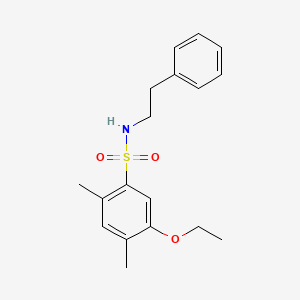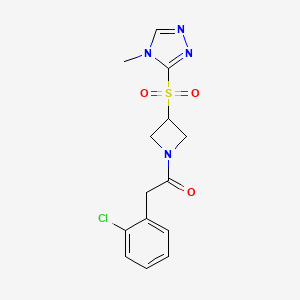![molecular formula C19H24N2O4S B2467104 N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide CAS No. 899979-53-4](/img/structure/B2467104.png)
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a sulfamoyl group (a sulfur atom bonded to an amide group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with benzoic acid, the methoxy group through a reaction with methanol, and the sulfamoyl group through a reaction with a suitable sulfur-containing compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and methoxy groups are likely to be attached to the benzene ring, while the sulfamoyl group is likely to be attached to the ethyl group .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to the presence of several reactive functional groups. For example, the benzamide group could undergo hydrolysis to form benzoic acid and an amine, the methoxy group could participate in ether cleavage reactions, and the sulfamoyl group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide, methoxy, and sulfamoyl groups could affect its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Transformation and Metabolism
A study on the transformation of metoclopramide, which shares a similar benzamide structure, in rabbits revealed the identification of several transformation products, indicating the metabolic pathways that such compounds undergo in biological systems (Arita et al., 1970). This research provides insight into the metabolic fate of benzamide derivatives, which could be relevant for understanding the behavior of "N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide" in biological contexts.
Sigma Receptor Binding
A clinical study investigated the potential of a new iodobenzamide, closely related to the compound of interest, for visualizing primary breast tumors. The study highlights the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells, suggesting a diagnostic application of such compounds in oncology (Caveliers et al., 2002).
Zinc Ion-Selective Electrode
Research on sulipride, a benzamide derivative, as an electroactive material for the preparation of a Zn2+-selective electrode demonstrates the chemical utility of benzamides in analytical applications. The electrode showed excellent selectivity and could potentially be applied for zinc ion detection in various materials (Saleh & Gaber, 2001).
Synthesis and Chemical Properties
Studies on the synthesis and chemical properties of benzamide derivatives, including their gastrointestinal prokinetic activity and structure-activity relationships, offer a foundation for the design of new compounds with potential therapeutic applications (Sakaguchi et al., 1992). Furthermore, the exploration of novel synthetic routes to phosphorins from benzamide derivatives showcases the versatility of these compounds in organic synthesis (El‐Barbary & Lawesson, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-21(15-16-7-5-4-6-8-16)26(23,24)14-13-20-19(22)17-9-11-18(25-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBEFFKEPZUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)

![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)

![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)
![6-(Chloromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2467038.png)



